molecular formula C23H23NO4 B470775 4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid CAS No. 700851-95-2

4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid

Cat. No.: B470775
CAS No.: 700851-95-2
M. Wt: 377.4g/mol
InChI Key: VCPBLASEFYZTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid is an organic compound with the molecular formula C23H23NO4 It is a derivative of benzoic acid, characterized by the presence of benzyloxy and ethoxy substituents on the benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction using zinc in dilute mineral acid.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines.

Scientific Research Applications

4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid is unique due to the presence of both benzyloxy and ethoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

700851-95-2

Molecular Formula

C23H23NO4

Molecular Weight

377.4g/mol

IUPAC Name

4-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C23H23NO4/c1-2-27-22-14-18(15-24-20-11-9-19(10-12-20)23(25)26)8-13-21(22)28-16-17-6-4-3-5-7-17/h3-14,24H,2,15-16H2,1H3,(H,25,26)

InChI Key

VCPBLASEFYZTCH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.